molecular formula C19H20N4O2 B5802655 1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5802655
M. Wt: 336.4 g/mol
InChI Key: GVEFZRAMXFRSMS-UHFFFAOYSA-N
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Description

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a triazole ring, an ethoxy group, and a phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenylethanol in the presence of a suitable catalyst to form 3-ethoxy-4-(2-phenylethoxy)benzaldehyde.

    Formation of the Triazole Ring: The intermediate is then reacted with 1,2,4-triazole in the presence of a base to form the desired triazole derivative.

    Formation of the Final Compound: The final step involves the condensation of the triazole derivative with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antifungal and antibacterial properties.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and phenylethoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanol
  • **1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)ethanamine

Uniqueness

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the phenylethoxy group makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-24-19-12-17(13-22-23-14-20-21-15-23)8-9-18(19)25-11-10-16-6-4-3-5-7-16/h3-9,12-15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEFZRAMXFRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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